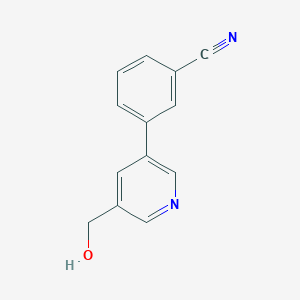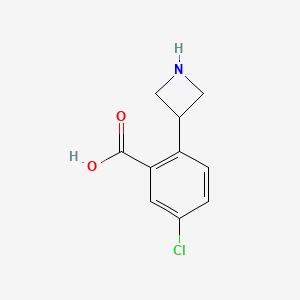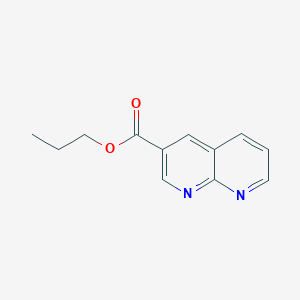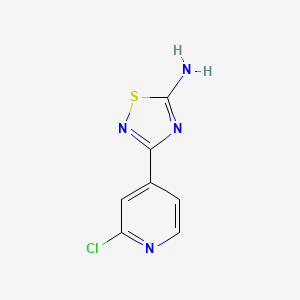
5-((Prop-2-yn-1-ylamino)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Prop-2-yn-1-ylamino)methyl)quinolin-8-ol is an organic compound belonging to the class of 8-hydroxyquinolines. These compounds are characterized by a quinoline moiety with a hydroxy group at the 8-position . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Prop-2-yn-1-ylamino)methyl)quinolin-8-ol typically involves the reaction of quinoline derivatives with propargylamine. One common method includes the use of stannic chloride or indium (III) chloride as catalysts for the hydroamination or hydroarylation of mono-propargylated aromatic ortho-diamines . The reaction conditions often involve aerobic settings and can be conducted in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of SnCl2·2H2O or indium powder .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-((Prop-2-yn-1-ylamino)methyl)quinolin-8-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the propargylamine side chain.
Substitution: The hydroxy group at the 8-position can be substituted with various functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
5-((Prop-2-yn-1-ylamino)methyl)quinolin-8-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-((Prop-2-yn-1-ylamino)methyl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with a hydroxy group at the 8-position.
Quinoline-8-amines: Isomerically related compounds with similar scaffolds.
Methylquinoxalines: Structural isomers with different functional groups.
Uniqueness
5-((Prop-2-yn-1-ylamino)methyl)quinolin-8-ol is unique due to its propargylamine side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
848645-94-3 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-[(prop-2-ynylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C13H12N2O/c1-2-7-14-9-10-5-6-12(16)13-11(10)4-3-8-15-13/h1,3-6,8,14,16H,7,9H2 |
InChI Key |
CUEOHNVKQWXJNR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)






